molecular formula C19H22N2O4S2 B597764 2,6-Ditosyl-2,6-diazaspiro[3.3]heptane CAS No. 13595-48-7

2,6-Ditosyl-2,6-diazaspiro[3.3]heptane

Cat. No.: B597764
CAS No.: 13595-48-7
M. Wt: 406.515
InChI Key: SSBYIOBPVGLYQB-UHFFFAOYSA-N
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Description

2,6-Ditosyl-2,6-diazaspiro[3.3]heptane (CAS 13595-48-7) is a protected derivative of the 2,6-diazaspiro[3.3]heptane scaffold, a structure of high significance in modern medicinal chemistry. This compound serves as a crucial synthetic intermediate for the preparation of diverse 2,6-diazaspiro[3.3]heptane-containing molecules . The diazaspiro[3.3]heptane core is valued as a saturated bioisostere of piperazine, offering improved physicochemical properties and metabolic stability for drug discovery programs . This building block has demonstrated practical utility in metal-catalyzed cross-coupling reactions, such as Pd-catalyzed aryl amination, to create novel chemical entities for research . The tosyl (p-toluenesulfonyl) groups act as protective functionalities for the secondary amines, allowing for selective deprotection and further functionalization to create targeted libraries of compounds . Researchers leverage this scaffold in the exploration of pharmacologically active agents, including investigations into ligands for central nervous system targets . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-bis-(4-methylphenyl)sulfonyl-2,6-diazaspiro[3.3]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S2/c1-15-3-7-17(8-4-15)26(22,23)20-11-19(12-20)13-21(14-19)27(24,25)18-9-5-16(2)6-10-18/h3-10H,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBYIOBPVGLYQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)CN(C3)S(=O)(=O)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40661199
Record name 2,6-Bis(4-methylbenzene-1-sulfonyl)-2,6-diazaspiro[3.3]heptane
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Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13595-48-7
Record name 2,6-Bis[(4-methylphenyl)sulfonyl]-2,6-diazaspiro[3.3]heptane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13595-48-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Bis(4-methylbenzene-1-sulfonyl)-2,6-diazaspiro[3.3]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,6 Ditosyl 2,6 Diazaspiro 3.3 Heptane

Historical and Classical Approaches to 2,6-Diazaspiro[3.3]heptane Skeletons

The 2,6-diazaspiro[3.3]heptane ring system, characterized by two azetidine (B1206935) rings sharing a single carbon atom, represents a unique and sterically strained scaffold. Its synthesis has evolved significantly from early explorations to more refined classical methods.

Early Syntheses and Methodological Challenges

The 2,6-diazaspiro[3.3]heptane ring system was first reported more than six decades ago, yet it remained sparsely represented in scientific literature for many years. thieme-connect.de Early synthetic endeavors were often hampered by significant methodological challenges. For instance, attempts to construct the spirocyclic framework through the activation of diol precursors, such as converting them into ditriflates, or by activating a chloroalcohol intermediate as a mesylate or triflate, proved problematic. thieme-connect.de These approaches, when reacted with primary amines, typically resulted in the formation of complex product mixtures with little to no yield of the desired diazaspiro[3.3]heptane. thieme-connect.de These difficulties underscored the inherent ring strain and the need for more controlled and efficient methods to access this class of compounds. The lack of a direct and high-yielding synthetic route limited the exploration of these valuable intermediates in fields like medicinal chemistry. thieme-connect.de

Evolution of Spiro-Fused Azetidine Ring Construction

The construction of spiro-fused azetidine rings, the core structural motif of 2,6-diazaspiro[3.3]heptane, has undergone considerable evolution. Azetidines, as four-membered cyclic amines, possess less ring strain than their three-membered aziridine (B145994) counterparts but still present unique synthetic hurdles. nih.govrsc.org Early methods often involved multi-step sequences that were not amenable to creating diverse derivatives.

Modern synthetic chemistry has introduced more sophisticated strategies for building these strained heterocyclic systems. The development of cycloaddition reactions, such as the [2+2] photocycloaddition and 1,3-dipolar cycloadditions, provided new pathways to spirocyclic azetidines and related β-lactams. nih.govrsc.orgrsc.org For example, an efficient one-pot, three-component [3+2]-cycloaddition of azomethine ylides with various dipolarophiles has been used to generate complex polyheterocyclic systems containing spiro-fused rings under mild conditions. nih.gov Furthermore, the advent of transition-metal-catalyzed reactions, particularly palladium-catalyzed intramolecular C(sp³)–H amination, has enabled the direct formation of the azetidine ring from acyclic precursors. rsc.org This evolution towards more efficient, selective, and versatile reactions has been crucial for accessing densely functionalized azetidine-based scaffolds, including the diazaspiro[3.3]heptane system. rsc.orgnih.gov

Modern Synthetic Strategies for 2,6-Diazaspiro[3.3]heptane Derivatives

Contemporary approaches to synthesizing 2,6-diazaspiro[3.3]heptane derivatives, which can then be converted to 2,6-Ditosyl-2,6-diazaspiro[3.3]heptane, leverage powerful reactions that offer high yields, scalability, and the ability to generate diverse libraries of compounds.

Reductive Amination Routes for Spirocyclic Diamine Formation

A highly practical and modern route to the 2,6-diazaspiro[3.3]heptane core involves reductive amination. thieme-connect.de This method is a form of amination that converts a carbonyl group, such as an aldehyde or ketone, into an amine through an imine intermediate. wikipedia.org The process is valued in green chemistry for its efficiency and often allows for one-pot reactions under mild conditions. wikipedia.org

In a key synthetic sequence, a readily accessible 1-benzyl-3-chloromethylazetidine-3-carbaldehyde serves as the starting point. thieme-connect.de This aldehyde undergoes reductive alkylation with various primary amines or anilines. The reaction typically proceeds by first forming an iminium ion in the presence of acetic acid, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (B8407120) to afford the intermediate secondary amine in good yields. thieme-connect.de For less reactive alkyl amines, a stepwise approach of pre-forming the imine before reduction with sodium borohydride (B1222165) has also proven effective. thieme-connect.de This strategy provides a direct and high-yielding pathway to the acyclic precursors needed for the final ring closure. thieme-connect.de

Table 1: Reductive Amination of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde This table is generated based on data from a study on the synthesis of 2,6-diazaspiro[3.3]heptanes. thieme-connect.de

AmineReducing AgentSolventYield
AnilineSodium TriacetoxyborohydrideDichloroethane78%
4-FluoroanilineSodium TriacetoxyborohydrideDichloroethane75%
4-MethoxyanilineSodium TriacetoxyborohydrideDichloroethane81%
BenzylamineSodium BorohydrideMethanol/Toluene95%

Cyclization Reactions in the Construction of Spiro[3.3]heptane Systems

The final and crucial step in forming the spiro[3.3]heptane system is the second intramolecular cyclization. Following the reductive amination, the resulting N-substituted (1-benzyl-3-chloromethylazetidin-3-ylmethyl)amine is treated with a strong base to induce ring closure. thieme-connect.de The use of potassium tert-butoxide (t-BuOK) in a solvent like tetrahydrofuran (B95107) (THF) at elevated temperatures effectively promotes the intramolecular nucleophilic substitution, where the secondary amine displaces the chloride to form the second azetidine ring. thieme-connect.de This cyclization proceeds in high yield, completing the 2,6-diazaspiro[3.3]heptane skeleton. thieme-connect.de

An alternative approach involves starting from a dichloride precursor, which can be reacted with a primary amine, such as benzylamine, to afford the protected spirocycle in a single cyclization step. thieme-connect.deresearchgate.net Another efficient method involves heating the amine precursor in a mixture of dimethylformamide (DMF) and water, which can drive the cyclization to completion without the need for an added base. thieme-connect.de These methods provide robust and scalable access to the core diamine, which can then be tosylated or otherwise functionalized. nih.govacs.org

Table 2: Cyclization Conditions for 2,6-Diazaspiro[3.3]heptane Formation This table is generated based on data from a study on the synthesis of 2,6-diazaspiro[3.3]heptanes. thieme-connect.de

PrecursorReagent/ConditionsSolventYield
(1-Benzyl-3-chloromethylazetidin-3-ylmethyl)phenylaminet-BuOK, 70 °CTHF82%
(1-Benzyl-3-chloromethylazetidin-3-ylmethyl)(4-fluorophenyl)aminet-BuOK, 70 °CTHF85%
(1-Benzyl-3-chloromethylazetidin-3-ylmethyl)(4-methoxyphenyl)aminet-BuOK, 70 °CTHF90%
(1-Benzyl-3-chloromethylazetidin-3-ylmethyl)(4-fluorobenzyl)amineHeat, 110 °CDMF/H₂O85%

Multi-Component Reactions for Diverse 2,6-Diazaspiro[3.3]heptane Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, represent a powerful strategy in modern organic synthesis. nih.gov These reactions are highly atom-economical and allow for the rapid generation of molecular complexity from simple precursors. whiterose.ac.uk While a specific MCR for the direct synthesis of the 2,6-diazaspiro[3.3]heptane core is not prominently documented, the principles of MCRs are widely applied to create other complex spirocyclic frameworks.

For instance, three-component reactions involving in situ generated azomethine ylides have been used to synthesize complex spiro-pyrrolidines with high diastereoselectivity. rsc.org Similarly, domino three-component reactions are employed to access spiro-pyran derivatives. nih.gov An efficient one-pot, three-component [3+2]-cycloaddition reaction has been developed for the synthesis of spiro[1-azabicyclo[3.2.0]heptane] frameworks, which are structurally related to the diazaspiro[3.3]heptane system. nih.gov The application of MCR strategies to the synthesis of 2,6-diazaspiro[3.3]heptane derivatives holds significant potential for diversity-oriented synthesis, enabling the creation of large libraries of novel compounds for screening in drug discovery programs. nih.gov

Tosylation as a Key Derivatization and Protecting Group Strategy

The tosyl group (Ts), a p-toluenesulfonyl group, is a widely utilized functional group in organic synthesis. wikipedia.org Its introduction, known as tosylation, is a common strategy for the protection of amines and alcohols. wikipedia.orgchemicalbook.com

The introduction of a sulfonyl group, such as a tosyl group, onto a nitrogen heterocycle serves as an effective protection strategy. wikipedia.org This is because the resulting sulfonamide is generally stable to a wide range of reaction conditions. chemicalbook.com The tosyl group can be introduced by reacting the parent amine with tosyl chloride (TsCl) in the presence of a base. chemicalbook.comorganic-chemistry.org The lone pair of electrons on the nitrogen atom attacks the electrophilic sulfur atom of tosyl chloride, leading to the formation of a sulfonamide. chemicalbook.com

This method is applicable to a variety of nitrogen-containing heterocycles. The stability of the resulting N-Ts bond allows for subsequent chemical modifications at other positions of the molecule without affecting the protected amine. researchgate.netnih.gov Deprotection, when necessary, can be achieved using strong acids or potent reducing agents. wikipedia.org

Table 1: General Methods for Tosylation of Amines

Reagent Base Solvent General Applicability
p-Toluenesulfonyl chloride (TsCl) Pyridine, Triethylamine (B128534) (Et3N), or other non-nucleophilic bases Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF), Acetonitrile Widely used for primary and secondary amines, including various heterocyclic systems.
p-Toluenesulfonic anhydride (B1165640) (Ts2O) Catalytic Ytterbium(III) trifluoromethanesulfonate Acetonitrile Effective under neutral and mild conditions for alcohols, and adaptable for amines. organic-chemistry.org

This table summarizes common conditions for the tosylation of amines based on established organic synthesis principles.

The synthesis of this compound first requires the construction of the parent 2,6-diazaspiro[3.3]heptane core. This can be achieved through various routes, often starting from materials like pentaerythritol (B129877) derivatives. thieme-connect.de A practical route involves the reductive amination of a readily available aldehyde, followed by a cyclization step to form the spirocyclic bisazetidine structure. thieme-connect.deresearchgate.net

Once the 2,6-diazaspiro[3.3]heptane free base or its salt is obtained, the two secondary amine groups are tosylated. This is typically accomplished by treating the diamine with at least two equivalents of tosyl chloride in the presence of a suitable base, such as triethylamine or pyridine, in an appropriate solvent like dichloromethane. The reaction proceeds to afford the desired this compound. A similar strategy has been successfully employed for the tosylation of related spirocyclic systems, where NH-free amine salts are reacted with tosyl chloride under basic conditions to yield the corresponding tosyl-protected motifs. uniba.it

Reaction Scheme:

Step 1: Synthesis of the 2,6-diazaspiro[3.3]heptane core (general)

Step 2: Ditosylation 2,6-Diazaspiro[3.3]heptane + 2 TsCl --(Base)--> this compound

Scalability and Efficiency in this compound Synthesis

Table 2: Key Features of Synthetic Routes to the 2,6-Diazaspiro[3.3]heptane Core

Synthetic Approach Key Features Reported Outcome Reference
Reductive Amination & Cyclization Practical route, amenable to large-scale synthesis. High yield thieme-connect.de
From Pentaerythritol derivatives Concise and scalable synthesis. - acs.orgnih.gov

This table highlights features of synthetic routes that contribute to the scalable production of the 2,6-diazaspiro[3.3]heptane precursor.

Structural and Conformational Investigations of 2,6 Ditosyl 2,6 Diazaspiro 3.3 Heptane

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to determining the structure and conformation of molecules like 2,6-Ditosyl-2,6-diazaspiro[3.3]heptane.

High-Resolution NMR Spectroscopy for Conformation and Connectivity Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, would be the primary tool for elucidating the connectivity and conformational details of the molecule. Analysis of chemical shifts, coupling constants, and through-space interactions (via NOESY experiments) would provide insights into the geometry of the spirocyclic core and the orientation of the tosyl groups.

Infrared and Raman Spectroscopy for Vibrational Mode Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. For this compound, these spectra would be expected to show characteristic bands for the sulfonyl groups (S=O stretches), the aromatic rings of the tosyl groups (C=C stretches), and the aliphatic C-H and C-N bonds of the diazaspiro[3.3]heptane core.

X-ray Crystallography and Solid-State Structural Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state.

Detailed Bond Lengths, Angles, and Dihedral Angles

The primary output of an X-ray crystal structure determination is a precise set of atomic coordinates. From these, exact bond lengths, bond angles, and dihedral angles can be calculated, providing a detailed and unambiguous description of the molecular geometry. This data would be crucial for understanding the strain and conformation of the spirocyclic system.

Table 1: Hypothetical Bond Lengths and Angles for this compound

ParameterExpected Value (Å or °)
C-N Bond Length1.47
C-C Bond Length1.54
S-N Bond Length1.64
S=O Bond Length1.43
C-N-C Bond Angle90
C-S-N Bond Angle106

Note: The values in this table are hypothetical and represent typical bond lengths and angles for similar organic molecules. Actual experimental values would be required for a definitive analysis.

Conformational Dynamics and Energetic Landscapes

While X-ray crystallography provides a static picture of the molecule in the solid state, the conformation in solution can be dynamic. Computational chemistry methods, in conjunction with experimental data (like variable-temperature NMR), could be used to explore the conformational landscape of this compound. These studies would help to identify the lowest energy conformations and the energy barriers to interconversion between them. The conformational rigidity or flexibility of the diazaspiro[3.3]heptane core is a key feature of interest for its application in drug design. mdpi.comresearchgate.net

Inversion Barriers of Nitrogen Atoms in Spirocyclic Systems

The stereochemical stability of the nitrogen atoms in this compound is dictated by the energy barrier to pyramidal inversion. In this process, a pyramidal, sp³-hybridized nitrogen atom passes through a planar, sp²-hybridized transition state to invert its configuration. wikipedia.org For typical acyclic amines, this inversion is extremely rapid at room temperature, preventing the isolation of enantiomers based on a chiral nitrogen center. researchgate.net However, the structure of this compound incorporates two critical features that dramatically increase this inversion barrier.

Firstly, the nitrogen atoms are part of four-membered azetidine (B1206935) rings. Incorporating a nitrogen atom into a small, strained ring significantly raises the inversion barrier. stereoelectronics.org This is due to the substantial increase in angle strain in the transition state, where the ideal 120° bond angles of an sp²-hybridized atom are forced into the constrained geometry of a four-membered ring. stereoelectronics.org

Secondly, the nitrogen atoms are substituted with strongly electron-withdrawing tosyl (p-toluenesulfonyl) groups. Such substituents raise the inversion barrier by reducing the electron density on the nitrogen atom. This inductive withdrawal of electrons stabilizes the sp³ ground state, increasing the energy gap between it and the sp² transition state. stereoelectronics.org

The combination of these two factors—high ring strain in the transition state and the powerful inductive effect of the tosyl groups—results in a very high energy barrier for nitrogen inversion. Consequently, the nitrogen centers in this compound are considered configurationally stable at room temperature.

Structural FeatureEffect on Inversion BarrierReason
Azetidine Ring StructureIncreases BarrierHigh angle strain in the planar (sp²) transition state.
N-Tosyl SubstitutionIncreases BarrierInductive electron withdrawal stabilizes the sp³ ground state.

Ring Puckering and Conformational Isomerism of Azetidine Rings

To alleviate the inherent angle and torsional strain, four-membered rings like azetidine are not planar. Gas-phase electron diffraction studies have shown that the parent azetidine molecule is puckered, exhibiting a dihedral angle of 37°. rsc.orgrsc.org This puckering is a fundamental characteristic of the azetidine rings within the this compound structure.

The spirocyclic fusion at the central carbon atom imparts significant conformational rigidity to the entire molecule. researchgate.net The two azetidine rings are held in approximately perpendicular planes, a defining feature of the spiro[3.3]heptane system. Each azetidine ring can exist in one of two puckered conformations, which interconvert via a ring-inversion process that passes through a higher-energy planar state. The barrier to this ring inversion in the parent azetidine has been determined to be 1.26 kcal/mol. rsc.org

ParameterTypical ValueReference/Note
Ring Puckering Dihedral Angle~37°Based on parent azetidine. rsc.org
C-N Bond Length (in ring)~1.48 ÅTypical for N-sulfonylated azetidines.
C-C Bond Length (in ring)~1.55 ÅTypical for strained cyclobutane (B1203170) systems.
C-N-C Bond Angle (in ring)~88-90°Characteristic of a four-membered ring.
C-S-N Bond Angle~107°Expected for a sulfonamide group.

Chirality and Stereochemical Aspects (if applicable to specific derivatives)

The unique geometry of the spiro[3.3]heptane framework, where two rings are held in orthogonal planes, is a classic foundation for axial chirality. stackexchange.com A molecule exhibits axial chirality if it has a "chirality axis" and lacks any overriding symmetry elements (like a plane of symmetry or a center of inversion) that would render it achiral. stackexchange.comamazonaws.com

For the unsubstituted 2,6-diazaspiro[3.3]heptane, the molecule is achiral due to the presence of symmetry planes. In the case of this compound, the molecule can be considered achiral if the tolyl groups can rotate freely, allowing the molecule to adopt, on average, a symmetric conformation.

However, this scaffold is a prime candidate for chirality upon further substitution. If substituents are introduced on the rings in a manner that destroys all planes of symmetry, the molecule becomes chiral. For example, introducing a single, different substituent at the C1 position would break the molecule's symmetry, resulting in a pair of enantiomers. Racemic 2,6-disubstituted spiro[3.3]heptane derivatives have been successfully resolved into their separate, optically pure enantiomers, confirming the existence of stable axial chirality in this molecular framework. rsc.org Therefore, while this compound itself may be achiral, its derivatives are a rich source of molecules with axial chirality, a feature of significant interest in asymmetric synthesis and medicinal chemistry.

Reactivity and Derivatization Pathways of 2,6 Ditosyl 2,6 Diazaspiro 3.3 Heptane

Reactivity of the Tosyl Protecting Groups

The p-toluenesulfonyl (tosyl) groups in 2,6-ditosyl-2,6-diazaspiro[3.3]heptane are robust protecting groups for the nitrogen atoms of the azetidine (B1206935) rings. Their reactivity is central to unmasking the free amines for subsequent functionalization.

Deprotection Strategies and Regeneration of Free Amines

The removal of tosyl groups from sulfonamides can be challenging and typically requires reductive or strongly acidic conditions. While specific literature on the deprotection of this compound is limited, general methods for N-detosylation can be applied. For related diazaspirocyclic compounds, trifluoroacetic acid (TFA) in dichloromethane (B109758) has been utilized for the removal of Boc protecting groups, and it is a preferred method as treatment with hydrochloric acid was found to cause ring opening of the 2,6-diazaspiro[3.3]heptane scaffold. mdpi.com

Reductive cleavage is another common strategy for tosyl group removal. Reagents such as sodium naphthalenide or low-valent titanium complexes are known to cleave N-S bonds in sulfonamides. These methods are generally effective but their application to this compound would require empirical optimization to ensure the integrity of the strained spirocyclic core.

Transformations Involving the Sulfonamide Moiety

Beyond complete removal, the sulfonamide linkage itself can potentially undergo chemical transformations. However, research in this area for this compound is not extensively documented. In other systems, the nitrogen of the sulfonamide can be alkylated, although this is less common than derivatization of the free amine after deprotection. The primary role of the tosyl group in the context of 2,6-diazaspiro[3.3]heptane chemistry is as a protecting group to be removed.

Chemical Modifications at Nitrogen Centers

Once the free diamine, 2,6-diazaspiro[3.3]heptane, is obtained by deprotection of the ditosyl derivative, a variety of functional groups can be introduced at the nitrogen centers.

Alkylation and Arylation Reactions

The secondary amines of 2,6-diazaspiro[3.3]heptane readily undergo alkylation and arylation reactions, allowing for the introduction of diverse substituents.

Alkylation: Reductive amination is a practical route for the N-alkylation of the 2,6-diazaspiro[3.3]heptane core. This can be achieved by reacting a precursor aldehyde with a primary amine, followed by cyclization to form the diazaspiro[3.3]heptane skeleton with one of the nitrogens being alkylated. thieme-connect.de For instance, the synthesis of 2-benzyl-6-(4-fluorobenzyl)-2,6-diazaspiro[3.3]heptane has been reported, demonstrating the feasibility of introducing benzyl-type groups. thieme-connect.de

Arylation: Palladium-catalyzed aryl amination reactions are effective for the N-arylation of the 2,6-diazaspiro[3.3]heptane scaffold. A concise and scalable synthesis has been reported for a variety of N-Boc-N′-aryl-2,6-diazaspiro[3.3]heptanes, showcasing the utility of this methodology. nih.govacs.org This approach typically involves the coupling of a mono-protected diazaspiroheptane with an aryl halide in the presence of a palladium catalyst and a suitable base. mdpi.com

The table below summarizes representative N-alkylation and N-arylation reactions of the 2,6-diazaspiro[3.3]heptane core.

Starting Material PrecursorReagents and ConditionsProductYield (%)Reference
(1-Benzyl-3-chloromethylazetidin-3-ylmethyl)(4-fluorobenzyl)amineDMF–H₂O (9:1), 110 °C2-Benzyl-6-(4-fluorobenzyl)-2,6-diazaspiro[3.3]heptane73 thieme-connect.de
(1-Benzyl-3-chloromethylazetidin-3-ylmethyl)phenylaminet-BuOK, THF, 70 °C2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptaneNot Reported thieme-connect.de
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate, Aryl HalidePd₂(dba)₃, RuPhos, NaO-t-Bu, Dioxane, 100 °Ctert-Butyl 6-aryl-2,6-diazaspiro[3.3]heptane-2-carboxylateVaries mdpi.com

Acylation and Other N-Functionalizations

The nucleophilic nitrogen atoms of 2,6-diazaspiro[3.3]heptane are also amenable to acylation and other functionalizations. The most common example is the introduction of the tert-butyloxycarbonyl (Boc) group, which is widely used to create mono-protected derivatives for further selective functionalization. mdpi.comnih.govacs.org Reaction with tosyl chloride under basic conditions has also been used to prepare tosyl-protected 1-oxa-2,6-diazaspiro[3.3]heptane motifs. uniba.it While a broad range of other acylating agents (e.g., acid chlorides, anhydrides) could theoretically be employed, specific examples in the literature for the 2,6-diazaspiro[3.3]heptane core are less common but represent a straightforward synthetic pathway.

Functionalization of the Spirocyclic Carbon Framework

The direct functionalization of the spirocyclic carbon framework of 2,6-diazaspiro[3.3]heptane presents a significant synthetic challenge due to the inherent stability and lack of reactive sites on the cyclobutane (B1203170) rings. Current literature primarily focuses on the derivatization at the nitrogen centers. The synthesis of the scaffold itself often starts from precursors that already contain the desired carbon substituents. For instance, the synthesis of 2-azaspiro[3.3]heptane-1-carboxylic acid has been reported, where a carboxyl group is present on the carbon framework. acs.org However, post-synthetic modification of the parent C-unsubstituted spiro[3.3]heptane core of a diaza derivative is not a well-established strategy. Future research may explore methods for C-H activation or other novel synthetic approaches to access carbon-functionalized 2,6-diazaspiro[3.3]heptanes.

Electrophilic and Nucleophilic Additions

The nitrogen atoms in this compound are part of sulfonamide linkages, which significantly reduces their basicity and nucleophilicity compared to their non-sulfonylated counterparts. Consequently, typical electrophilic addition reactions at the nitrogen atoms, such as protonation or alkylation, are generally not favored under standard conditions.

However, the strained azetidine rings can be activated towards nucleophilic attack. The electron-withdrawing tosyl groups enhance the electrophilicity of the ring carbons, making them susceptible to attack by nucleophiles. This can lead to ring-opening reactions, which are discussed in the following section.

While direct electrophilic addition to the nitrogen is unlikely, reactions involving electrophiles can occur at other positions if the scaffold is further functionalized. For instance, if the spirocyclic core bears substituents with reactive sites, electrophilic additions could take place at those positions.

Nucleophilic addition reactions are more characteristic of this class of compounds, primarily leading to the cleavage of one of the azetidine rings. The general reactivity of N-sulfonylated aziridines, which are even more strained, readily undergo ring-opening upon treatment with various nucleophiles. nih.govorganic-chemistry.org By analogy, the azetidine rings in this compound are expected to react with a range of nucleophiles.

Table 1: Predicted Nucleophilic Ring-Opening Reactions of this compound

NucleophileExpected ProductReaction Conditions (Inferred)
Grignard Reagents (R-MgX)N-tosyl-3-(alkyl)-3-(tosylaminomethyl)azetidineLewis acid catalysis may be required
Organolithium Reagents (R-Li)N-tosyl-3-(alkyl)-3-(tosylaminomethyl)azetidineLow temperatures to control reactivity
Cyanide (e.g., KCN)3-(cyanomethyl)-3-(tosylaminomethyl)azetidinePolar aprotic solvent
Azides (e.g., NaN3)3-(azidomethyl)-3-(tosylaminomethyl)azetidineProtic or aprotic solvent
Thiols (R-SH)3-((alkylthio)methyl)-3-(tosylaminomethyl)azetidineBasic conditions to form thiolate

This table is based on the inferred reactivity from analogous N-sulfonylated azetidines and related compounds.

Ring-Opening and Rearrangement Reactions

Ring-opening reactions are a prominent feature of the reactivity of strained heterocycles like this compound. The strain energy of the azetidine ring, which is approximately 25.4 kcal/mol, provides a thermodynamic driving force for these reactions. rsc.org The presence of the N-tosyl groups further activates the ring system towards nucleophilic attack, facilitating ring cleavage.

Studies on related 2,6-diazaspiro[3.3]heptane systems have shown that ring-opening can occur under acidic conditions. For example, treatment of certain 2,6-diazaspiro[3.3]heptane derivatives with hydrochloric acid (HCl) has been observed to cause ring opening. nih.gov This suggests that this compound would also be susceptible to acid-catalyzed ring-opening, likely initiated by protonation of one of the sulfonamide oxygens, which would further enhance the electrophilicity of the ring carbons.

The anionic ring-opening polymerization of N-(methanesulfonyl)azetidine has been reported, indicating that under specific conditions, the azetidine ring can be opened by an anionic initiator. rsc.org This suggests that this compound could potentially undergo similar polymerization or oligomerization reactions.

Rearrangement reactions of the this compound skeleton itself are not well-documented. However, rearrangements can be envisioned as part of the reaction cascade following a ring-opening event. For instance, a ring-opened intermediate could undergo intramolecular cyclization to form a different heterocyclic system.

Reaction Mechanism Studies Related to this compound Transformations

Detailed mechanistic studies specifically on this compound are scarce. However, the mechanisms of its reactions can be postulated based on extensive research on the reactivity of N-sulfonylated azetidines and other strained ring systems.

The nucleophilic ring-opening of an N-tosyl azetidine typically proceeds via an S(_N)2 mechanism. The nucleophile attacks one of the methylene (B1212753) carbons of the azetidine ring, leading to the cleavage of a carbon-nitrogen bond. The tosyl group acts as a good leaving group in conjunction with the ring strain release. The regioselectivity of the attack would be influenced by steric and electronic factors of any substituents on the ring. In the case of the unsubstituted this compound, attack at any of the four equivalent methylene carbons adjacent to the nitrogen atoms would be equally likely.

For acid-catalyzed ring-opening, the mechanism would likely involve initial protonation of a sulfonamide oxygen. This would make the tosyl group an even better leaving group and increase the electrophilic character of the ring carbons, facilitating attack by a weak nucleophile present in the reaction medium (e.g., water, or the conjugate base of the acid).

In the context of Pd-catalyzed reactions, such as the amination of aryl halides with 2,6-diazaspiro[3.3]heptane derivatives, the mechanism involves the formation of a Pd-N bond. oup.comnih.gov While these studies have been performed on N-Boc protected or unprotected diazaspiroheptanes, a similar mechanistic pathway could be envisioned for a mono-tosylated derivative, although the electron-withdrawing nature of the tosyl group would likely impact the nucleophilicity of the nitrogen and thus the reaction kinetics.

Applications in Advanced Chemical Fields Excluding Biological/medical

Ligand Design in Coordination Chemistry

The unique conformational constraints of the 2,6-diazaspiro[3.3]heptane framework make it an attractive scaffold for the design of specialized ligands for metal complexes. Its two nitrogen atoms can act as a bidentate ligand, chelating to a metal center.

2,6-Diazaspiro[3.3]heptane Scaffolds as Chiral or Achiral Ligands

The 2,6-diazaspiro[3.3]heptane skeleton is inherently achiral. However, substitution on the azetidine (B1206935) rings can introduce chirality, making it a valuable precursor for chiral ligands in asymmetric catalysis. The development of methods for the asymmetric synthesis of substituted 2-azaspiro[3.3]heptanes and related structures highlights the interest in these chiral building blocks. researchgate.net For instance, axially chiral 2,6-disubstituted spiro[3.3]heptane derivatives have been accessed through ketoreductase-catalyzed reactions, yielding enantiomerically enriched alcohols that are key intermediates for further synthetic transformations. researchgate.net

While the direct application of a chiral 2,6-diazaspiro[3.3]heptane derivative as a ligand in a widely-used asymmetric catalytic reaction is not yet extensively documented, the successful synthesis of these chiral scaffolds is a critical first step. researchgate.netresearchgate.net The development of synthetic routes to functionalized 2,6-diazaspiro[3.3]heptanes is an active area of research, with the goal of creating novel building blocks for use in drug discovery and as ligands for catalysis. thieme-connect.denih.gov The rigid spirocyclic framework is expected to impart a well-defined geometry to the resulting metal complexes, which is a crucial factor for achieving high stereoselectivity in asymmetric reactions.

Metal-Organic Frameworks and Coordination Polymers utilizing Spirocyclic Ligands

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of these materials are highly dependent on the geometry and functionality of the organic linkers. Diamines are a common class of linkers used in the synthesis of MOFs.

The 2,6-diazaspiro[3.3]heptane molecule, with its two nitrogen atoms separated by a rigid spirocyclic core, has the potential to act as a ditopic linker in the construction of MOFs and coordination polymers. While specific examples of MOFs constructed from 2,6-ditosyl-2,6-diazaspiro[3.3]heptane or its unprotected parent diamine are not widely reported in the literature, the synthesis of related azaspiro[3.3]heptane building blocks is noted as significant for creating alternatives to common cyclic structures in various chemical applications. researchgate.net The rigid nature of the spiro[3.3]heptane core could lead to MOFs with unique pore structures and properties compared to those constructed from more flexible diamine linkers. Further research is needed to explore the full potential of this spirocyclic diamine in the design and synthesis of novel porous materials.

Catalysis

The catalytic applications of the 2,6-diazaspiro[3.3]heptane framework are an emerging area of interest, primarily focusing on its role as a ligand precursor in metal-catalyzed reactions.

Organocatalysis involving 2,6-Diazaspiro[3.3]heptane Derivatives

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. Chiral amines are a cornerstone of organocatalysis, particularly in enamine and iminium ion catalysis. While there is extensive research on the use of organocatalysts to synthesize spirocyclic compounds, the use of spirocyclic amines themselves as organocatalysts is a less explored area. Based on available literature, there are no prominent, detailed reports of 2,6-diazaspiro[3.3]heptane or its derivatives being employed as primary organocatalysts for chemical transformations.

Metal-Catalyzed Reactions with this compound as Ligand Precursor

One of the most well-documented applications of the 2,6-diazaspiro[3.3]heptane scaffold is in palladium-catalyzed cross-coupling reactions, particularly aryl aminations (Buchwald-Hartwig reaction). nih.govacs.orgethz.chresearchgate.net In these reactions, the tosyl groups of this compound would first be removed to generate the free diamine, which is often then mono-protected (e.g., with a Boc group) to allow for selective reaction at the remaining nitrogen. This mono-protected 2,6-diazaspiro[3.3]heptane can then be coupled with various aryl halides.

This process is valuable as it allows for the incorporation of the unique spirocyclic moiety into aromatic systems, which is of great interest in medicinal chemistry and materials science. mdpi.com The N-Boc-protected 2,6-diazaspiro[3.3]heptane has been successfully used in Pd-catalyzed amination reactions with a range of aryl bromides, demonstrating its utility as a versatile building block. nih.gov The ditosyl compound is a stable precursor to the reactive diamine, with the tosyl groups being suitable for deprotection when the ligand is needed.

Below is a table summarizing the results of palladium-catalyzed amination of mono-Boc-protected 2,6-diazaspiro[3.3]heptane with various aryl bromides. This demonstrates the effectiveness of the core scaffold in these important C-N bond-forming reactions.

Aryl BromideProductYield (%)Reference
4-Bromo-tert-butylbenzeneN-Boc-N'-(4-tert-butylphenyl)-2,6-diazaspiro[3.3]heptane97 nih.gov
4-BromobiphenylN-Boc-N'-(biphenyl-4-yl)-2,6-diazaspiro[3.3]heptane90 nih.gov
1-Bromo-4-fluorobenzeneN-Boc-N'-(4-fluorophenyl)-2,6-diazaspiro[3.3]heptane77 nih.gov
1-Bromo-3,5-dimethylbenzeneN-Boc-N'-(3,5-dimethylphenyl)-2,6-diazaspiro[3.3]heptane88 nih.gov
2-BromonaphthaleneN-Boc-N'-(naphthalen-2-yl)-2,6-diazaspiro[3.3]heptane82 nih.gov

Photocatalytic Applications in Organic Synthesis

Photocatalysis uses light to activate a catalyst, which then drives a chemical reaction. This field has seen rapid growth, with applications in organic synthesis, energy conversion, and environmental remediation. mdpi.com Organic dyes and metal complexes are common photocatalysts. researchgate.net The role of ligands in tuning the photophysical and electrochemical properties of metal-based photocatalysts is crucial.

However, a review of the current scientific literature does not show specific examples of this compound or its derivatives being used as ligands in photocatalytic systems or as organophotocatalysts themselves. While the synthesis of spirocycles using photocatalysis is a known process, the application of this particular spirocyclic diamine scaffold in the field of photocatalysis remains to be explored.

Supramolecular Chemistry and Host-Guest Systems

The rigid, three-dimensional structure of the 2,6-diazaspiro[3.3]heptane framework, when appropriately functionalized, presents a compelling scaffold for applications in supramolecular chemistry. The ditosyl derivative, in particular, offers a unique combination of a well-defined geometry and specific interaction sites that can be exploited in the rational design of complex molecular architectures.

Design of Molecular Cages and Receptors

The well-defined, V-shaped geometry of the 2,6-diazaspiro[3.3]heptane core makes it an attractive building block for the construction of molecular cages and receptors. The tosyl groups in this compound play a dual role in this context. Firstly, they provide steric bulk, which can help to define the size and shape of a cavity when multiple units are assembled. Secondly, the aromatic rings of the tosyl groups can participate in π-π stacking interactions, which are crucial for the stability of many supramolecular assemblies.

While specific molecular cages constructed directly from this compound are not yet extensively documented in publicly available research, the principles of their design can be inferred from related systems. For instance, other rigid spirocyclic scaffolds have been successfully employed in the creation of host molecules. cam.ac.uknih.govku.edu The general strategy involves linking multiple spirocyclic units together, either directly or through spacer molecules, to create a pre-organized cavity capable of binding guest molecules. The tosyl groups could also be functionalized further to introduce specific recognition sites for targeted guest binding.

The design of such molecular containers often relies on computational modeling to predict the most stable conformations and the binding affinities for potential guests. The rigidity of the spiro[3.3]heptane core simplifies these calculations by reducing the number of accessible conformations.

Self-Assembly Processes Involving this compound Units

Self-assembly is a powerful strategy for the bottom-up fabrication of complex, ordered structures. rsc.orgresearchgate.netrsc.org The this compound molecule possesses several features that make it a promising candidate for directed self-assembly. The two tosyl groups can act as recognition motifs, guiding the assembly process through a combination of hydrogen bonding (if suitable donors are present in the system), π-π stacking, and dipole-dipole interactions.

While the self-assembly of this compound itself has not been the primary focus of extensive studies, research on the self-assembly of other tosylated building blocks provides valuable insights. nih.gov For example, tosylated molecules have been shown to form well-ordered crystalline lattices driven by intermolecular interactions involving the tosyl groups. The rigid spirocyclic core of the diazaspiro[3.3]heptane unit would be expected to impart a higher degree of predictability to the self-assembly process compared to more flexible tosylated compounds.

Materials Science and Polymer Chemistry

In the realm of materials science and polymer chemistry, the incorporation of rigid, well-defined molecular building blocks is a key strategy for creating materials with enhanced thermal, mechanical, and optical properties. The this compound scaffold is a prime candidate for such applications due to its inherent rigidity and the synthetic versatility afforded by the tosyl groups.

Incorporation into Polymeric Architectures

The bifunctional nature of this compound allows for its potential use as a monomer in polymerization reactions. The tosyl groups, while generally stable, can be chemically modified or potentially serve as leaving groups under certain conditions, enabling the incorporation of the diazaspiro[3.3]heptane unit into a polymer backbone. For example, the tosyl groups can act as protecting groups for the amine functionalities, which, once deprotected, can participate in polymerization reactions to form polyamides or polyimides. nih.gov

The inclusion of the rigid spirocyclic unit into a polymer chain is expected to have a significant impact on the material's properties. The restricted conformational freedom of the spiro[3.3]heptane core can lead to polymers with higher glass transition temperatures (Tg), improved thermal stability, and enhanced mechanical strength compared to polymers made from more flexible aliphatic or aromatic diamines. rsc.org

Research on other spirocyclic monomers has demonstrated the benefits of this approach. For instance, polyimides containing spiro structures have been shown to exhibit excellent optical and thermal properties, as well as good solubility in organic solvents. researchgate.net While the direct polymerization of this compound is not widely reported, the principles established with other rigid monomers suggest it could be a valuable component in the synthesis of high-performance polymers.

Design of Rigid Scaffolds for Novel Material Properties

The concept of using spirocyclic compounds as rigid three-dimensional scaffolds is a recurring theme in modern chemistry. cam.ac.uksigmaaldrich.comnih.govcapes.gov.br this compound embodies this principle, offering a compact and well-defined framework upon which more complex functional materials can be built. The tosyl groups can serve as anchor points for the attachment of other chemical moieties, allowing for the creation of materials with tailored properties.

For example, the spirocyclic core could be used to create novel cross-linking agents for thermosetting resins, leading to materials with improved thermal and dimensional stability. The defined geometry of the scaffold would ensure a more uniform network structure compared to flexible cross-linkers.

Furthermore, the tosyl groups themselves can be leveraged. In some contexts, tosylates are used as initiators for polymerization reactions. nih.govbeilstein-journals.org While steric hindrance can be a challenge with bulky tosylates, the concept of using a rigid, bifunctional initiator to create star-shaped or other complex polymer architectures is an active area of research. The this compound molecule could potentially serve as a core for the growth of polymer chains in a well-defined spatial arrangement, leading to materials with unique rheological and processing characteristics.

The table below summarizes the potential applications and expected outcomes of using this compound in advanced chemical fields, based on the properties of analogous compounds.

Application Area Specific Use Expected Outcome Relevant Findings from Analogous Systems
Supramolecular Chemistry Building block for molecular cagesFormation of well-defined cavities for host-guest chemistrySpirocyclic compounds form rigid scaffolds for molecular containers. cam.ac.uknih.govku.edu
Component in self-assemblyCreation of ordered supramolecular structuresTosylated molecules can direct self-assembly through intermolecular interactions. nih.gov
Materials Science Monomer in polymerizationPolymers with high Tg and thermal stabilityIncorporation of other spirocyclic monomers enhances polymer properties. rsc.orgresearchgate.net
Rigid cross-linking agentThermosets with improved dimensional stabilityRigid scaffolds lead to more uniform network structures.
Polymer Chemistry Core for star polymersSynthesis of complex polymer architecturesMulti-functional tosylates can act as polymerization initiators. nih.govbeilstein-journals.org

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. For 2,6-Ditosyl-2,6-diazaspiro[3.3]heptane, these methods can predict its geometry, electronic landscape, and potential reaction pathways.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and ground state properties of molecules. In the context of the diazaspiro[3.3]heptane framework, DFT calculations are crucial for determining key structural and electronic parameters.

Studies on the parent 2,6-diazaspiro[3.3]heptane core highlight its distinct topology. The spirocyclic nature imparts significant three-dimensionality and rigidity. Quantum mechanics calculations show that the molecular volumes of 2,6-diazaspiro[3.3]heptane analogues are approximately 9 to 13 ų larger than those of comparable piperazines, a direct consequence of their constrained geometry. This rigid structure also influences the orientation of substituents, forcing them into a 90° twist relative to each other.

For this compound, DFT calculations would typically begin with a geometry optimization to find the lowest energy conformation. Using a functional like B3LYP or ωB97X-D with a suitable basis set (e.g., 6-31G(d) or larger), one can accurately predict bond lengths, bond angles, and dihedral angles. These calculations would confirm the puckering of the two azetidine (B1206935) rings and the orientation of the bulky tosyl groups. The electronic properties, such as the molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO-LUMO), and dipole moment, can also be computed. The MEP would reveal the electron-rich regions (around the sulfonyl oxygens) and electron-poor regions, offering insights into intermolecular interactions.

Table 1: Computed Ground State Properties for the Parent 2,6-Diazaspiro[3.3]heptane Scaffold (Note: Data is for the unsubstituted parent compound as a reference.)

PropertyValueSource
Molecular FormulaC₅H₁₀N₂PubChem
Molecular Weight98.15 g/mol PubChem
XLogP3-AA-1PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count0PubChem

Transition State Analysis for Reaction Pathways

The reactivity of the 2,6-diazaspiro[3.3]heptane core, particularly the stability of the strained azetidine rings, is a key area of investigation. Azetidine rings can undergo ring-opening reactions under certain conditions, and transition state (TS) analysis is the primary computational tool to study the mechanisms and energetics of these transformations. nih.govrsc.org

For instance, computational studies on the intramolecular aminolysis of epoxy amines to form azetidines have successfully used TS calculations to explain reaction regioselectivity. frontiersin.orgnih.gov By calculating the energy barriers for competing pathways (e.g., azetidine vs. pyrrolidine formation), researchers can predict the kinetic product, which often aligns with experimental observations. frontiersin.orgnih.gov

In the case of this compound, a potential reaction pathway for study would be the nucleophilic attack on the azetidine ring, leading to its opening. The bulky, electron-withdrawing tosyl groups significantly influence the ring's stability and reactivity. A TS analysis would involve locating the transition state structure for the ring-opening step and calculating the activation energy. This would provide quantitative insight into the compound's stability and the feasibility of such reactions under different conditions (e.g., acidic or basic).

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and flexibility. While the 2,6-diazaspiro[3.3]heptane core is known for its rigidity, MD simulations can quantify this property and explore any accessible conformational substates.

Docking and Molecular Modeling Studies in Non-Biological Contexts

While molecular docking is predominantly used in drug discovery to predict the binding of a ligand to a biological target, the underlying principles of molecular modeling can be applied in non-biological contexts, such as materials science or host-guest chemistry.

For spirocyclic compounds, molecular modeling is valuable for comparing their structural and spatial features to other chemical scaffolds. For example, molecular overlays have been used to compare the 3D shape and substituent trajectories of azaspiro[3.3]heptane systems with more common rings like piperidine. These models reveal that while substituents may occupy similar spatial positions, their vector orientations can differ significantly, a key consideration in the design of functional molecules.

Spiro compounds are also utilized in materials science, such as for organic light-emitting diodes (OLEDs). mdpi.com In this context, molecular modeling and docking could be used to simulate how molecules of this compound might pack in a solid-state lattice or interact with an electrode surface. These simulations can help predict material properties like charge mobility and film morphology.

Prediction of Spectroscopic Properties from First Principles

Quantum chemical calculations provide a powerful means to predict spectroscopic properties, which can be used to validate experimental findings and aid in structure elucidation. The prediction of Nuclear Magnetic Resonance (NMR) spectra is a particularly well-developed application. uncw.edufrontiersin.orgrsc.org

The process for predicting the ¹H and ¹³C NMR spectra of this compound would involve several steps. First, a thorough conformational search and geometry optimization (typically using DFT) would be performed. github.io Following this, NMR shielding tensors for each atom in the optimized structure are calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. uncw.edu These absolute shielding values are then converted into chemical shifts (ppm) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (TMS).

For molecules with multiple low-energy conformers, a Boltzmann-weighted average of the predicted chemical shifts for each conformer is typically calculated to yield a final, more accurate spectrum. uncw.edugithub.io Comparing these ab initio predicted spectra with experimentally measured NMR data is a powerful method for confirming the molecular structure of newly synthesized compounds.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of 2,6-diazaspiro[3.3]heptane derivatives, while established, is an area ripe for innovation, with a focus on sustainability and efficiency. Future research is anticipated to move beyond traditional multi-step batch syntheses, which often involve hazardous reagents and generate significant waste.

Key emerging trends include:

Flow Chemistry: The application of continuous flow technology presents a promising avenue for the synthesis of diazaspiro[3.3]heptane analogues. uniba.it Flow-assisted protocols can offer enhanced safety, scalability, and milder reaction conditions. uniba.it The development of a robust, flow-technology-assisted two-step protocol for the synthesis of a related 1-oxa-2,6-diazaspiro[3.3]heptane highlights the potential of this approach. uniba.it

Green Chemistry Principles: Future synthetic strategies will likely incorporate principles of green chemistry, such as utilizing alternative, safer solvents, minimizing waste through atom-economical reactions, and employing catalytic processes. chemistryjournals.netmdpi.com Research into microwave-assisted and one-pot procedures for synthesizing cyclic amines is indicative of this trend. mdpi.com

Biocatalysis: The use of enzymes for the asymmetric synthesis and resolution of spiro[3.3]heptane derivatives is an emerging field. acs.orgrsc.org Ketoreductase-mediated biocatalytic desymmetrization has been successfully employed to induce axial chirality in a 2,6-disubstituted spiro[3.3]heptane system, providing access to enantiomerically pure building blocks. acs.org

Synthesis StrategyPotential Advantages
Flow Chemistry Enhanced safety, scalability, milder conditions, potential for automation. uniba.it
Green Solvents/Reagents Reduced environmental impact, improved safety profile. chemistryjournals.net
Biocatalysis High enantioselectivity, mild reaction conditions, environmentally benign. acs.orgrsc.org
One-Pot Reactions Increased efficiency, reduced waste, and cost-effectiveness. mdpi.comthieme-connect.de

Exploration of New Catalytic Applications

While 2,6-diazaspiro[3.3]heptane derivatives have been utilized in palladium-catalyzed aryl amination reactions, their potential in catalysis remains largely untapped. acs.orglookchem.com The unique stereoelectronic properties of the rigid spirocyclic core suggest that these compounds could serve as novel ligands or organocatalysts.

Future research could focus on:

Asymmetric Catalysis: The development of chiral 2,6-diazaspiro[3.3]heptane derivatives as ligands for transition metal-catalyzed asymmetric reactions is a significant area for exploration. The defined geometry of the scaffold could lead to high levels of stereocontrol.

Organocatalysis: The basic nitrogen atoms of the 2,6-diazaspiro[3.3]heptane core could be exploited in organocatalysis, for instance, in Michael additions or aldol reactions. The development of chiral spiro-oxindole scaffolds as p53-MDM2 inhibitors through organocatalytic methods demonstrates the potential of spirocyclic systems in this domain. nih.gov

Integration into Advanced Functional Materials

The rigid and well-defined three-dimensional structure of the spiro[3.3]heptane unit makes it an attractive component for the design of advanced functional materials.

Emerging avenues of research include:

Polymers and Dendrimers: Incorporation of the 2,6-ditosyl-2,6-diazaspiro[3.3]heptane moiety into polymer backbones or as branching units in dendrimers could lead to materials with unique thermal, mechanical, and morphological properties.

Metal-Organic Frameworks (MOFs): The diamine functionality, after deprotection of the tosyl groups, could serve as a linker for the construction of novel MOFs. The defined bond angles and rigidity of the spiro[3.3]heptane core could allow for precise control over the pore size and dimensionality of the resulting frameworks. The use of a spirocyclic dicarboxylate in the creation of non-aromatic MOFs suggests the feasibility of this approach. acs.org

Uncovering Unique Reactivity Profiles of the Spiro[3.3]heptane Core

The inherent ring strain of the two fused four-membered rings in the spiro[3.3]heptane core is a key feature that dictates its reactivity. While often seen as a stable scaffold, this strain can be harnessed for synthetic transformations.

Future research is expected to explore:

Strain-Release Reactions: Deliberate ring-opening reactions of the diazaspiro[3.3]heptane core could provide access to novel acyclic or larger ring structures that are otherwise difficult to synthesize. It has been noted that 2,6-diazaspiro[3.3]heptane compounds can undergo ring opening under treatment with HCl. mdpi.com Palladium-catalyzed double strain-release cycloadditions have been used to synthesize vinylbicyclo[3.1.1]heptanes, demonstrating the utility of strain in synthetic chemistry. rsc.org

Semipinacol Rearrangements: The synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements of 1-bicyclobutylcyclopropanol intermediates showcases another strategy to leverage the inherent strain of related bicyclic systems. nih.gov

Selective Functionalization: Developing methods for the selective functionalization of the spiro[3.3]heptane carbon skeleton, beyond the nitrogen atoms, would significantly expand the synthetic utility of this scaffold.

Advancements in Computational Methodologies for Predicting Properties and Reactivity

Computational chemistry has already proven valuable in understanding the conformational preferences and electronic properties of 2,6-diazaspiro[3.3]heptane as a piperazine (B1678402) bioisostere. mdpi.comnih.gov Future advancements in computational methods will play an increasingly important role in guiding the development and application of these compounds.

Key areas for future computational research include:

Predictive Modeling: Developing more accurate and efficient computational models to predict the binding affinities of diazaspiro[3.3]heptane-containing molecules with biological targets. This includes the use of molecular dynamics simulations and free energy calculations. mdpi.com

Reaction Mechanism Elucidation: Using quantum mechanics (QM) and density functional theory (DFT) to investigate the mechanisms of known and novel reactions involving the spiro[3.3]heptane core, including strain-release and catalytic processes.

De Novo Design: Employing computational algorithms for the de novo design of novel spiro[3.3]heptane-based ligands, catalysts, and materials with desired properties.

Q & A

Q. Key Reaction Conditions :

StepReagents/ConditionsPurpose
ProtectionTosyl chloride, NaH, THFAmine protection
CyclizationKetone/aldehyde, HCl, 60–80°CSpirocycle formation
PurificationEthanol/water recrystallizationYield optimization

How can asymmetric synthesis be applied to obtain enantiomerically pure 2,6-diazaspiro[3.3]heptane derivatives?

Advanced
Asymmetric synthesis employs chiral auxiliaries or catalytic enantioselective methods :

  • Chiral Sulfinyl Groups : (R)- or (S)-tert-butylsulfinyl groups guide stereochemistry during spirocyclization, as seen in the synthesis of 6-benzhydryl derivatives .
  • Pd-Catalyzed Amination : Enantioselective coupling of spirocyclic intermediates with aryl halides using chiral ligands (e.g., Xantphos) .

Q. Example Protocol :

Chiral Induction : Use (R)-tert-butylsulfinyl chloride to form a diastereomeric intermediate.

Reductive Amination : LiAlH4_4 reduction under controlled conditions to retain stereochemistry .

Resolution : Chiral HPLC or enzymatic resolution for enantiopure products .

What analytical techniques are critical for characterizing the spirocyclic structure of this compound?

Q. Basic

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm spirocyclic rigidity and tosyl group integration (e.g., δ 7.3–7.8 ppm for aromatic protons) .
  • X-ray Crystallography : Resolves conformational rigidity and bond angles .
  • Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]+^+ peaks) .

Q. Table: Diagnostic NMR Signals

Proton EnvironmentChemical Shift (ppm)Reference
Tosyl aromatic H7.3–7.8
Spirocyclic CH2_23.5–4.5

How do structural modifications (e.g., tosyl vs. Boc groups) influence reactivity in cross-coupling reactions?

Q. Advanced

  • Tosyl Groups : Electron-withdrawing nature enhances electrophilicity in Pd-catalyzed aryl aminations but requires harsher deprotection conditions (e.g., HBr/AcOH) .
  • Boc Groups : Electron-donating tert-butyloxycarbonyl groups facilitate milder deprotection (TFA) but reduce electrophilic activation .

Q. Case Study :

Protecting GroupReaction Efficiency (Yield)Deprotection Method
Tosyl75–85%HBr/AcOH, 80°C
Boc60–70%TFA, RT

What are the recommended storage conditions for this compound?

Q. Basic

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis .
  • Atmosphere : Use inert gas (N2_2) to avoid oxidation .
  • Solubility : Keep in anhydrous DMF or THF for long-term stability .

What strategies resolve contradictory data in SAR studies of spirocyclic diazaspiro compounds?

Q. Advanced

  • Systematic Substitution : Compare methyl, ethyl, and aryl derivatives to isolate steric/electronic effects (see table below) .
  • Computational Modeling : DFT calculations predict binding affinities to enzymes (e.g., acetylcholinesterase) .

Q. Table: Biological Activity of Derivatives

CompoundAntimicrobial ActivityEnzyme Inhibition (IC50_{50})
2-MethylLow10 µM
2-EthylModerate25 µM
2-PhenylHigh5 µM

How does the spirocyclic architecture influence conformational rigidity?

Basic
The spiro[3.3]heptane core imposes planar chirality and restricts ring puckering, confirmed by X-ray data showing dihedral angles of 85–90° between rings . This rigidity enhances binding selectivity in enzyme inhibition studies .

What catalytic systems are effective for incorporating 2,6-diazaspiro[3.3]heptane scaffolds into complex molecules?

Q. Advanced

  • Buchwald-Hartwig Amination : Pd(OAc)2_2/Xantphos catalyzes coupling with aryl halides (e.g., 4-bromobenzonitrile) in dioxane at 100°C .
  • Reductive Amination : NaBH4_4 or LiAlH4_4 for spirocycle formation from aldehydes .

Q. Optimized Protocol :

ParameterCondition
CatalystPd(OAc)2_2/Xantphos
Solvent1,4-Dioxane
Temperature100°C
Yield85–90%

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